molecular formula C13H26N2O3 B2432651 Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate CAS No. 1491139-74-2

Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate

Cat. No.: B2432651
CAS No.: 1491139-74-2
M. Wt: 258.362
InChI Key: AXIXBULJQSPZTL-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate is an organic compound with a complex structure that includes multiple methyl groups and a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamoylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkoxides.

Scientific Research Applications

Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate exerts its effects involves interactions with specific molecular targets. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanoic acid: Shares a similar backbone structure but lacks the carbamoylamino group.

    Methyl 3-methylbutanoate: Similar ester functionality but with a simpler structure.

    N-Methyl-3-methylbutylamine: Contains the amine group but lacks the ester functionality.

Uniqueness

Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate is unique due to the presence of both the ester and carbamoylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-6-10(4)11(12(16)18-5)15-13(17)14-8-7-9(2)3/h9-11H,6-8H2,1-5H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIXBULJQSPZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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